7,2'-Dihydroxyflavone

Descripción

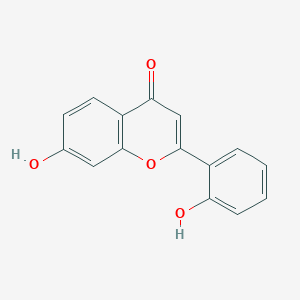

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-9-5-6-11-13(18)8-15(19-14(11)7-9)10-3-1-2-4-12(10)17/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGPQONICGTVNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419806 | |

| Record name | 7,2'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77298-66-9 | |

| Record name | 7,2'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7,2 Dihydroxyflavone and Analogues

Chemical Synthesis Approaches for the Flavone (B191248) Core Structure

The construction of the central flavone skeleton is the cornerstone of synthesizing 7,2'-dihydroxyflavone. Several key synthetic routes have been established for this purpose.

The Baker-Venkataraman rearrangement is a classical and widely used method for the synthesis of flavones and chromones. innovareacademics.inwikipedia.orgjk-sci.comwikidoc.org The process involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone derivative to form a 1,3-diketone intermediate. wikipedia.orgorganic-chemistry.org This diketone is then subjected to acid-catalyzed cyclodehydration to yield the final flavone structure. innovareacademics.inrsc.org

The general mechanism proceeds via the formation of an enolate from the acetophenone (B1666503), which then undergoes an intramolecular acyl transfer. wikipedia.orgorganic-chemistry.org To apply this method for this compound, the synthesis would require a 2-hydroxyacetophenone (B1195853) appropriately substituted to become the A-ring and an acylated salicylic (B10762653) acid derivative for the B-ring. The strategic use of protecting groups on the hydroxyl functions is critical to direct the reaction to the desired outcome.

Table 1: Key Aspects of the Baker-Venkataraman Rearrangement

| Step | Description | Key Reagents |

|---|---|---|

| 1. Esterification | An o-hydroxyaryl ketone reacts with an acyl chloride. | Pyridine, Acyl Chloride |

| 2. Rearrangement | The resulting ester rearranges in the presence of a base to form a 1,3-diketone. | KOH, NaH, Potassium tert-butoxide jk-sci.com |

| 3. Cyclization | The 1,3-diketone undergoes acid-catalyzed cyclization and dehydration. | Strong Acid (e.g., H₂SO₄, HCl) |

Another fundamental approach to flavone synthesis is through the Claisen-Schmidt condensation, which typically precedes an oxidative cyclization step. innovareacademics.inmdpi.com This pathway begins with the base-catalyzed condensation of a substituted 2-hydroxyacetophenone with an aromatic benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705) intermediate. iiste.orgorientjchem.orgscispace.com

For the synthesis of this compound, the logical starting materials would be 2',4'-dihydroxyacetophenone (B118725) and 2-hydroxybenzaldehyde. The resulting 2',4,2''-trihydroxychalcone is then cyclized. A common method for this oxidative cyclization involves heating the chalcone (B49325) in dimethyl sulfoxide (B87167) (DMSO) with a catalytic amount of iodine (I₂), which facilitates the formation of the pyran ring to yield the flavone. innovareacademics.inorientjchem.orgscispace.com

Table 2: Claisen-Schmidt Condensation Route to Flavones

| Step | Reaction Type | Reactants for 7,2'-DHF | Common Reagents |

|---|---|---|---|

| 1. Condensation | Aldol Condensation | 2',4'-Dihydroxyacetophenone + 2-Hydroxybenzaldehyde | NaOH or KOH in Ethanol orientjchem.orgscispace.com |

| 2. Cyclization | Oxidative Cyclization | The resulting 2'-hydroxychalcone | I₂ in DMSO innovareacademics.inscispace.com |

Modern synthetic chemistry has introduced palladium-catalyzed reactions as powerful and versatile tools for constructing flavone skeletons under milder conditions. nih.gov These methods offer improvements in efficiency and functional group tolerance. nih.govnih.gov One prominent strategy involves the palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones. nih.govnih.govrsc.orgrsc.org This approach can be tuned to produce either flavones or flavanones from a common precursor by selecting different oxidants and additives. nih.govnih.gov

Another advanced method is the recyclable palladium-catalyzed carbonylative cyclization, which couples aryl iodides with 2-hydroxyacetophenones under carbon monoxide pressure. thieme-connect.com This provides a general and practical route to a wide array of flavones from readily available starting materials. thieme-connect.com The use of supported palladium catalysts allows for easy recovery and reuse, enhancing the sustainability of the process. thieme-connect.com

The Wittig reaction, known for its reliable formation of carbon-carbon double bonds, can be applied to flavone synthesis through an intramolecular pathway. innovareacademics.insemanticscholar.org This multi-step procedure begins with the reaction of an acetophenone derivative with bromine, followed by treatment with triphenylphosphine (B44618) to create a triphenylphosphonium salt. innovareacademics.in Subsequent hydrolysis and base-induced cyclization yield the flavone core. innovareacademics.in

The Wittig reaction is also instrumental in the functionalization of pre-existing flavones. For instance, 3-methylflavones can be brominated at the methyl group and converted into a phosphonium (B103445) salt. thieme-connect.com This intermediate can then react with various aldehydes to diastereoselectively synthesize (E)-styrylflavones, demonstrating the utility of the Wittig reaction for creating complex flavone analogues. thieme-connect.com

To improve synthetic efficiency and reduce waste, one-pot procedures that combine multiple reaction steps without isolating intermediates have been developed. acs.org A notable example is the one-pot synthesis of flavones from 2'-hydroxyacetophenones and benzaldehydes using a porous organic polymer-supported palladium catalyst. acs.org This heterogeneous catalysis system operates under an oxygen atmosphere and allows for the sequential condensation and oxidative cyclization to occur in a single reaction vessel. acs.org Such methods are highly adaptable and have been used to produce a variety of flavone derivatives, including those with hydroxyl substitutions like chrysin (B1683763) (5,7-dihydroxyflavone). acs.org

Wittig Reaction Applications in Flavone Synthesis

Targeted Hydroxylation and Functionalization Techniques for this compound

Direct and selective hydroxylation of a pre-formed flavone core at specific positions, such as C-7 and C-2', is chemically challenging due to the difficulty in controlling regioselectivity. Therefore, the most common strategy involves incorporating the hydroxyl groups from the beginning of the synthesis using appropriately substituted precursors (e.g., 2',4'-dihydroxyacetophenone and 2-hydroxybenzaldehyde), often with the hydroxyls temporarily protected.

Once the this compound skeleton is formed, functionalization can be achieved through several techniques:

Alkylation/Acylation: The existing hydroxyl groups can be converted into ethers or esters to modify the compound's properties. For example, O-methylated flavone analogs are often prepared to study structure-activity relationships. koreascience.kr

Cross-Coupling Reactions: For more complex modifications, a hydroxyl group can be converted into a better leaving group, such as a triflate. This enables palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. innovareacademics.inmdpi.com This powerful C-C bond-forming reaction allows for the introduction of various aryl or alkyl groups at specific positions on the flavone scaffold, a technique widely used in the synthesis of flavonoid derivatives. mdpi.comnih.gov

C-H Functionalization: While direct C-H hydroxylation at the 7 and 2' positions is not standard, research into direct C-H functionalization at other sites on the chromone (B188151) ring is advancing. nih.gov For example, ruthenium-catalyzed C-5 hydroxylation and copper-catalyzed C-2 functionalization of chromones have been reported, illustrating the ongoing development of methods to directly modify the flavone skeleton. nih.gov

Prodrug Development Strategies for Dihydroxyflavones

A significant challenge in the application of dihydroxyflavones is their often low oral bioavailability and suboptimal pharmacokinetic profiles. pnas.orgnih.gov This is largely attributed to the rapid metabolism of the hydroxyl groups, particularly when arranged as a catechol moiety, which undergoes extensive conjugation via glucuronidation and sulfation in the liver. pnas.orgnih.gov To overcome these limitations, a prodrug strategy is a viable approach. This involves chemically modifying the hydroxyl groups to create derivatives that are more stable in the body and can release the active parent compound after absorption. nih.gov

Research on the closely related analogue, 7,8-dihydroxyflavone (B1666355) (7,8-DHF), provides a clear example of this strategy's success. pnas.orgnih.govnih.gov Scientists synthesized a series of 7,8-DHF derivatives by modifying its catechol ring with ester or carbamate (B1207046) groups. nih.govnih.gov These modifications temporarily mask the reactive hydroxyl groups, improving the compound's metabolic stability. nih.gov

Through in vitro and in vivo pharmacokinetic studies, a carbamate prodrug, designated R13, was identified as the optimal candidate. pnas.orgnih.gov Chronic oral administration of R13 demonstrated a significant improvement in the pharmacokinetic profile of the parent compound, 7,8-DHF. nih.govnih.gov The prodrug strategy successfully increased the half-life, oral bioavailability, and brain exposure of 7,8-DHF. pnas.org Specifically, the oral bioavailability was enhanced from 4.6% for the parent 7,8-DHF to 10.5% for the R13 prodrug. nih.gov These findings suggest that a similar prodrug approach could be effectively applied to 7,2'-dihydroxyflavone and other dihydroxyflavones to enhance their systemic exposure and potential utility.

Table 2: Comparison of Pharmacokinetic Properties of a Dihydroxyflavone and its Prodrug

| Compound | Type | Modification | Oral Bioavailability (%) | Key Finding |

|---|---|---|---|---|

| 7,8-Dihydroxyflavone | Parent Compound | None | 4.6% | Suboptimal oral bioavailability due to rapid metabolism. nih.gov |

| R13 | Prodrug | Carbamate group modification | 10.5% | Significantly improved oral bioavailability and plasma concentration. nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7,8-Dihydroxyflavone (7,8-DHF) |

| 2,4-Dihydroxyacetophenone |

| 2-Hydroxybenzaldehyde |

| 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone |

| R13 (Carbamate prodrug of 7,8-DHF) |

| Benzyl (B1604629) bromide |

| Potassium carbonate (K₂CO₃) |

| Sodium hydroxide (B78521) (NaOH) |

| Ethanol (EtOH) |

| Hydrochloric acid (HCl) |

| Glacial Acetic Acid |

| Hydrogen (H₂) |

| Palladium on carbon (Pd-C) |

| Iodine |

Biosynthesis Pathways of Dihydroxyflavones in Biological Systems

General Flavonoid Biosynthesis Overview and Key Enzymatic Steps

Flavonoids are synthesized via the phenylpropanoid pathway, a major route of secondary metabolism in plants. mdpi.commdpi.com This pathway converts the aromatic amino acid phenylalanine into a variety of phenolic compounds. pagepress.orgnih.gov The initial steps are shared among the biosynthesis of many different classes of phenylpropanoids, including flavonoids, lignins, and coumarins. frontiersin.orgplos.org

The journey to the flavonoid skeleton begins with the deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia (B1221849) lyase (PAL) . pagepress.orgnih.gov This is a critical entry point into the phenylpropanoid pathway. frontiersin.org Following this, cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.govnih.gov The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid by 4-coumarate:CoA ligase (4CL) , which attaches a coenzyme A (CoA) molecule to form p-coumaroyl-CoA . pagepress.orgsmolecule.com

The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA . nih.govmdpi.com This reaction is catalyzed by chalcone (B49325) synthase (CHS) , a type III polyketide synthase, and results in the formation of a C15 intermediate known as a chalcone, specifically naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). nih.gov CHS is a key rate-limiting enzyme that channels carbon flow from general phenylpropanoid metabolism specifically into the flavonoid pathway. frontiersin.orgnih.gov

Table 1: Key Enzymes in the General Phenylpropanoid Pathway

| Enzyme | Abbreviation | Function | Precursor | Product |

| Phenylalanine Ammonia Lyase | PAL | Deamination | Phenylalanine | trans-Cinnamic Acid |

| Cinnamic Acid 4-Hydroxylase | C4H | Hydroxylation | trans-Cinnamic Acid | p-Coumaric Acid |

| 4-Coumarate:CoA Ligase | 4CL | CoA Ligation | p-Coumaric Acid | p-Coumaroyl-CoA |

| Chalcone Synthase | CHS | Condensation | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone |

Once naringenin chalcone is formed, it undergoes a rapid, stereospecific cyclization to form the corresponding (2S)-flavanone, naringenin . This isomerization reaction, which forms the heterocyclic C-ring characteristic of most flavonoids, is catalyzed by chalcone isomerase (CHI) . mdpi.commdpi.com Naringenin serves as a crucial branch-point intermediate for the synthesis of various flavonoid classes. oup.com

To produce flavones, flavanones must be desaturated to introduce a double bond between the C-2 and C-3 positions of the C-ring. nih.gov This conversion is catalyzed by a class of enzymes known as flavone (B191248) synthases (FNS) . nih.govnih.gov There are two distinct types of FNS enzymes, FNS I and FNS II, which catalyze the same reaction but through different mechanisms and are found in different plant lineages. nih.govnih.gov The action of FNS on a flavanone (B1672756) like naringenin yields a flavone, in this case, apigenin. nih.govnih.gov The formation of 7,2'-dihydroxyflavone would require these core steps followed by specific hydroxylation of the B-ring.

Phenylpropanoid and Malonyl-CoA Condensation Mechanisms

Specific Enzymes Involved in Flavone Biosynthesis Relevant to Dihydroxyflavones

The synthesis of this compound from the central flavanone intermediate, naringenin (which is 7,4'-dihydroxyflavanone), requires two key transformations: the introduction of a hydroxyl group at the 2'-position of the B-ring and the desaturation of the C-ring to form the flavone backbone. These steps are catalyzed by specific classes of enzymes.

Flavone synthases are the key enzymes that create the flavone core structure from a flavanone precursor. nih.govoup.com Two main types have been characterized:

Flavone Synthase I (FNS I): These are soluble, Fe²⁺/2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.govoup.com They directly catalyze the desaturation of flavanones to flavones. nih.gov Initially thought to be confined to the Apiaceae family (like parsley), FNS I enzymes have since been identified in other plants, including mosses and rice, suggesting a wider distribution. frontiersin.orgmdpi.com

Flavone Synthase II (FNS II): These enzymes are membrane-bound cytochrome P450 monooxygenases (CYPs), typically belonging to the CYP93B subfamily in dicots and CYP93G in monocots. oup.commdpi.com Most FNS II enzymes also directly convert flavanones to flavones. oup.comfrontiersin.org However, some FNS II enzymes, particularly from legumes, function as flavanone 2-hydroxylases (F2H), which produce 2-hydroxyflavanones as intermediates. nih.govmdpi.comfrontiersin.org These intermediates can then be dehydrated to form the corresponding flavone. nih.gov This F2H activity is a critical step in the biosynthesis of C-glycosylflavones and certain other flavonoid types. pagepress.orgnih.gov

The conversion of a 2'-hydroxylated flavanone to this compound would be accomplished by one of these FNS enzymes.

Glycosylation is a common final modification in flavonoid biosynthesis, enhancing the solubility, stability, and biological activity of the compounds. srce.hr This process is catalyzed by UDP-glycosyltransferases (UGTs) , which transfer a sugar moiety from an activated donor, such as UDP-glucose, to a hydroxyl group on the flavonoid aglycone. oup.comsrce.hr

While specific UGTs acting on this compound have not been extensively characterized, numerous flavonoid UGTs show activity on related structures. For instance, UGTs often target the 7-OH or 4'-OH positions of the flavone skeleton. mdpi.comnih.gov An enzyme like flavone apiosyltransferase is an example of a UGT that adds a specific sugar, apiose, to a flavone. mdpi.com Studies on various UGTs have shown they can accept a range of flavonoid substrates, including flavones, flavonols, and flavanones. oup.comnih.gov For example, a glycosyltransferase from Ziziphus jujuba (ZjOGT3) can glycosylate a wide array of flavonoids at the 7-OH and 4'-OH positions. mdpi.com Similarly, an amylosucrase from Deinococcus geothermalis has been used for the enzymatic synthesis of glucosides from various flavones, including 6,7-dihydroxyflavone (B191085) and 7-hydroxyflavone (B191518). plos.orgnih.gov The enzymatic glycosylation of 7,8-dihydroxyflavone (B1666355) has also been demonstrated using a glycosyltransferase from Bacillus licheniformis. It is plausible that a similar UGT could glycosylate the 7-OH group of this compound in biological systems.

Cytochrome P450 monooxygenases (CYPs) are a large and diverse family of enzymes crucial for the oxidative modification of flavonoids, including the introduction of hydroxyl groups (hydroxylation). mdpi.comnih.gov These enzymes are typically anchored to the endoplasmic reticulum membrane. The specific hydroxylation pattern of a flavonoid, which is critical for its biological function, is determined by the action of specific CYPs.

The biosynthesis of this compound from the common precursor naringenin (7,4'-dihydroxyflavanone) necessitates the hydroxylation of the B-ring at the 2'-position. While 3'- and 5'-hydroxylations by F3'H (CYP75B family) and F3'5'H (CYP75A family) are well-studied, 2'-hydroxylation is less common. nih.govresearchgate.net However, specific CYPs capable of this reaction have been identified.

Enzymes belonging to the CYP81E and CYP93B families are known to be involved in B-ring modifications, including 2'-hydroxylation, particularly in the context of isoflavonoid (B1168493) biosynthesis. mdpi.comnih.gov For example, isoflavone (B191592) 2'-hydroxylase (I2'H) , a CYP from the CYP81E subfamily, has been characterized in several legumes. mdpi.com Additionally, some flavanone 2-hydroxylases (F2H) from the CYP93B family hydroxylate the C-2 position of the C-ring, but their evolutionary relatives, like isoflavone synthase, catalyze modifications involving the B-ring, highlighting the functional plasticity within CYP families. nih.govmdpi.com It is highly probable that a specific cytochrome P450 enzyme, likely from a family such as CYP81, is responsible for catalyzing the key 2'-hydroxylation step that converts a 7-hydroxyflavanone (B191499) or a 7-hydroxyflavone (apigenin) intermediate into a direct precursor of this compound.

Flavone Glycosyltransferases (e.g., Flavone Apiosyltransferase)

Regulatory Mechanisms of Dihydroxyflavone Biosynthesis

The biosynthesis of dihydroxyflavones is a tightly regulated process, controlled at the transcriptional level by a complex network of transcription factors and influenced by a variety of internal and external environmental signals.

The expression of the structural genes encoding the biosynthetic enzymes (e.g., CHS, CHI, F2H, FNS) is predominantly controlled by specific families of transcription factors. The most well-characterized regulatory system involves a combination of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins, which can form a transcriptional activation complex known as the MBW complex. nih.govmdpi.commaxapress.com

R2R3-MYB Transcription Factors : This is one of the largest families of transcription factors in plants, and several of its members are known to be master regulators of the flavonoid pathway. nih.gov For instance, in Arabidopsis thaliana, the transcription factors AtMYB11, AtMYB12, and AtMYB111 specifically activate the promoters of early biosynthetic genes, including CHS, CHI, and F3H, thereby controlling the flux into the flavonol pathway. nih.govresearchgate.net It is understood that similar MYB factors regulate the genes necessary for the biosynthesis of other flavonoids, including dihydroxyflavones.

Coordinated Expression : Studies in various plants, such as rice, have shown that the genes for specific hydroxylation steps are often co-expressed with other genes in the pathway. For example, the flavanone 2-hydroxylase (OsF2H) and flavonoid 3'-hydroxylase (CYP75B3) genes in rice exhibit coordinated expression patterns, suggesting they are controlled by a common regulatory network to produce specific flavonoid profiles. nih.gov This ensures that the necessary enzymes are present simultaneously to carry out the complete biosynthetic sequence.

Other Regulatory Factors : Beyond the primary MBW complex, other transcription factors such as MYC2 and BBX21 have been identified as modulators that can fine-tune the pathway's output in response to different signals. mdpi.com

| Transcription Factor Family | Representative Genes | Target Genes/Pathway | Function |

| R2R3-MYB | AtMYB11, AtMYB12, AtMYB111 | CHS, CHI, F3H, FLS (Early flavonoid genes) | Activator |

| bHLH | AtTT8, AtGL3, AtEGL3 | Late biosynthetic genes (e.g., DFR, ANS) | Component of the activating MBW complex |

| WD40 | AtTTG1 | Late biosynthetic genes | Scaffolding protein in the MBW complex |

| MYC2 | AtMYC2 | Anthocyanin pathway genes | Dual role; can act as an activator or repressor |

| BBX21 | AtBBX21 | Proanthocyanidin pathway (BAN gene) | Modulator |

This table summarizes key transcription factor families involved in the general regulation of flavonoid biosynthesis, which provides the framework for controlling dihydroxyflavone production. Specific regulators for F2'H are still under investigation.

The production of flavonoids, including dihydroxyflavones, is highly responsive to environmental conditions, which can trigger their synthesis as part of the plant's defense and adaptation mechanisms. nih.gov

Light : Light, particularly UV-B radiation, is one of the most potent inducers of flavonoid biosynthesis. cabidigitallibrary.org Plants accumulate flavonoids in their outer tissues to act as a sunscreen, absorbing harmful UV radiation and protecting underlying cells from damage. This response is mediated by the upregulation of key biosynthetic genes like CHS.

Abiotic Stress : Environmental stressors such as drought, high salinity, and extreme temperatures often lead to an increased accumulation of flavonoids. frontiersin.org These molecules help protect the plant by scavenging reactive oxygen species (ROS) that are generated during stress conditions.

Hormonal Signals : Plant hormones and signaling molecules can also modulate the pathway. Salicylic (B10762653) acid (SA), a hormone primarily known for its role in pathogen defense, has been shown to be an effective elicitor of flavonoid production in various plant species. maxapress.com

Developmental Cues : Flavonoid biosynthesis is also regulated by the developmental stage of the plant. For example, the expression of an isoflavone 2'-hydroxylase gene in safflower was found to be programmed with the different stages of flowering, correlating with the accumulation of specific flavonoids. mdpi.com

| Environmental Factor | Effect on Flavonoid Biosynthesis | Research Findings |

| Light (UV Radiation) | Strong induction | Upregulates the expression of key biosynthetic genes like CHS to produce photoprotective compounds. cabidigitallibrary.org |

| Drought Stress | Increased accumulation | Plants often increase the production of flavonoids as a protective mechanism against oxidative damage from water deficit. frontiersin.org |

| Salinity | Increased accumulation | High salt concentrations can trigger the synthesis of flavonoids to mitigate osmotic and oxidative stress. |

| Temperature | Variable | Both high and low temperatures can alter flavonoid profiles as part of the plant's stress response. frontiersin.org |

| Hormonal Elicitors (e.g., Salicylic Acid) | Induction | Application of SA can promote the transcription of flavonoid biosynthesis genes, leading to higher accumulation. maxapress.com |

This table outlines the influence of major environmental factors on the general biosynthesis of flavonoids.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the specific molecular mechanisms of This compound that adheres to the provided outline.

The requested topics, particularly those concerning direct Tropomyosin Receptor Kinase B (TrkB) agonism and specific downstream signaling pathways, are well-documented for a different, though structurally related, compound: 7,8-Dihydroxyflavone . Extensive research has established 7,8-Dihydroxyflavone as a potent TrkB agonist and mimic of Brain-Derived Neurotrophic Factor (BDNF).

However, specific and verifiable research detailing these precise neurotrophic and antioxidant mechanisms for This compound is not present in the accessible scientific literature from reputable, non-commercial sources. Information that does appear on commercial chemical supplier websites cannot be used per the instructions and lacks the rigorous, peer-reviewed detail required for a scientific article.

Therefore, to ensure scientific accuracy and strict adherence to the prompt's content requirements, the requested article cannot be constructed. Providing an article would necessitate using information for the incorrect compound (7,8-Dihydroxyflavone) or relying on sources that were explicitly excluded.

Molecular Mechanisms of Action of 7,2 Dihydroxyflavone

Antioxidant Activities and Oxidative Stress Mitigation

Protection Against Oxidative Damage in Cellular Models

7,2'-Dihydroxyflavone (7,2'-DHF) demonstrates notable antioxidant properties, offering protection to cells against oxidative stress-induced damage. smolecule.com In neuronal cell models, this compound has been shown to mitigate damage caused by oxidative stress, a factor implicated in neurodegenerative diseases. smolecule.com Its antioxidant activity is attributed to the ability of its hydroxyl groups to scavenge free radicals. smolecule.com

Studies on human dermal fibroblast cells (Hs68) have shown that 7,8-Dihydroxyflavone (B1666355), a related compound, can reduce the generation of intracellular reactive oxygen species (ROS) and induce the expression of antioxidant enzymes like catalase, manganese superoxide (B77818) dismutase (Mn-SOD), and heme oxygenase-1 (HO-1). biocrick.com In high glucose-treated SH-SY5Y neuronal cells, a model for hyperglycemia-induced oxidative stress, 7,8-DHF attenuated the increase in intracellular ROS. biomolther.org It also demonstrated superoxide anion and hydroxyl radical scavenging activities. biomolther.org Furthermore, 7,8-DHF has been found to protect human keratinocytes from oxidative stress-induced damage by upregulating the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant properties. thegoodscentscompany.comspandidos-publications.com This upregulation is mediated through the activation of the Nrf2 transcription factor. thegoodscentscompany.comspandidos-publications.comnih.gov

The protective mechanism also involves the modulation of key signaling pathways. For instance, 7,8-DHF induces the expression of the DNA repair enzyme 8-oxoguanine DNA glycosylase-1 (OGG1) via the PI3K-Akt pathway, thereby protecting cells against oxidative DNA base damage. nih.gov

Table 1: Effects of Dihydroxyflavones on Oxidative Stress Markers in Cellular Models

| Compound | Cell Line | Model of Oxidative Stress | Key Findings | Reference |

|---|---|---|---|---|

| 7,8-Dihydroxyflavone | Hs68 (human dermal fibroblasts) | TNF-α induced aging | Reduced intracellular ROS; Induced catalase, Mn-SOD, HO-1 | biocrick.com |

| 7,8-Dihydroxyflavone | SH-SY5Y (human neuroblastoma) | High glucose | Attenuated ROS increase; Scavenged superoxide and hydroxyl radicals | biomolther.org |

| 7,8-Dihydroxyflavone | HaCaT (human keratinocytes) | Hydrogen peroxide / UVB | Upregulated HO-1 expression via Nrf2 activation | thegoodscentscompany.comspandidos-publications.com |

| 7,8-Dihydroxyflavone | V79-4 (hamster lung fibroblasts) | Hydrogen peroxide | Induced OGG1 expression via PI3K-Akt pathway | nih.gov |

Anti-inflammatory Pathway Modulations

General Anti-inflammatory Properties

This compound and its isomers exhibit significant anti-inflammatory properties by modulating various inflammatory pathways. smolecule.comnih.gov These flavonoids have been shown to inhibit the production of pro-inflammatory mediators. nih.gov For instance, 7,2'-DHF can inhibit pro-inflammatory molecules such as Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-alpha (TNF-α).

In a study using RAW264.7 macrophage cells activated by lipopolysaccharides (LPS), 7,8-dihydroxyflavone (7,8-DHF) was shown to dose-dependently reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, and interleukin-6 (IL-6). nih.gov This was achieved by downregulating the mRNA expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and COX-2, as well as the cytokines themselves. nih.gov Similarly, in LPS-stimulated BV2 microglial cells, 7,8-DHF attenuated the production of NO and PGE2 by inhibiting iNOS and COX-2 expression. spandidos-publications.com It also inhibited the release and expression of inflammatory cytokines, including TNF-α and interleukin-1β (IL-1β). spandidos-publications.com The anti-inflammatory effects of 7,8-DHF are mediated through the suppression of the NF-κB and MAPK signaling pathways. thegoodscentscompany.comspandidos-publications.comspandidos-publications.com

Computational predictions also suggest that 7,8-DHF has a high probability of possessing anti-inflammatory activity, partly through the inhibition of TNF-α expression. spandidos-publications.com

Table 2: Inhibition of Pro-inflammatory Mediators by Dihydroxyflavones

| Compound | Cell Line | Stimulant | Inhibited Mediators | Signaling Pathway(s) | Reference |

|---|---|---|---|---|---|

| This compound | Not specified | Not specified | COX-1, COX-2, TNF-α | Not specified | |

| 7,8-Dihydroxyflavone | RAW264.7 | LPS | NO, PGE2, TNF-α, IL-6 | Downregulation of iNOS, COX-2, TNF-α, IL-6 mRNA | nih.gov |

| 7,8-Dihydroxyflavone | BV2 microglia | LPS | NO, PGE2, TNF-α, IL-1β | Suppression of NF-κB and MAPK | spandidos-publications.com |

| 7,4'-Dihydroxyflavone (B191080) | Human esophagus biopsies | Not specified | TNF-α, IL-1B, IL-6, CCND, MAPK1 | Not specified | frontiersin.org |

Cellular Proliferation and Apoptosis Modulation

Induction of Programmed Cell Death in Cancer Cell Lines

Research indicates that this compound and its isomers can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. smolecule.com For example, 7,8-dihydroxyflavone (7,8-DHF) has been shown to inhibit the proliferation of human hepatocarcinoma (HUH-7) cells and induce apoptosis through a caspase-dependent pathway. nih.gov In this cell line, 7,8-DHF significantly increased both early and late-stage apoptosis. nih.gov

Studies on other cancer cell lines have shown similar effects. In human monocytic leukemia cells (U937), 7,8-DHF was found to induce apoptosis by modulating the Bcl-2 family of proteins and the MAPK signaling pathway. thegoodscentscompany.com Specifically, it decreased the levels of the anti-apoptotic protein Bcl-xL and increased the levels of the pro-apoptotic proteins Bax and cleaved-caspase-3. nih.gov Another study on leukemia cells concluded that 7,8-DHF causes cell death by arresting the cell cycle in the G1 phase. nih.gov Furthermore, in melanoma cells, 7,2'-DHF has been demonstrated to inhibit growth and metastasis.

Table 3: Pro-apoptotic Effects of Dihydroxyflavones on Cancer Cell Lines

| Compound | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| 7,8-Dihydroxyflavone | HUH-7 (Hepatocarcinoma) | Induced apoptosis via caspase-dependent pathway; Increased early and late-stage apoptosis. | nih.gov |

| 7,8-Dihydroxyflavone | U937 (Leukemia) | Induced apoptosis via modulation of Bcl-2 family proteins and MAPK pathway. | thegoodscentscompany.com |

| This compound | Melanoma | Inhibited growth and metastasis. | |

| 7,3'-Dihydroxyflavone | MCF-7 (Breast Cancer) | Exhibited anti-proliferative and pro-apoptotic activity. | rjptonline.org |

Signaling Pathway Interventions in Cell Proliferation and Survival

The modulation of cellular proliferation and survival by this compound and its related compounds involves intervention in key signaling pathways. smolecule.com A primary mechanism is the activation of the Tropomyosin receptor kinase B (TrkB) receptor, which mimics the effect of brain-derived neurotrophic factor (BDNF). smolecule.com This activation leads to the stimulation of downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are crucial for neuronal survival and differentiation. nih.govnih.govnih.gov

In PC12 cells, a model for neuronal cells, 7,8-DHF was found to protect against cell death by activating the PI3K/Akt pathway and inhibiting the JNK pathway. nih.gov The protective effect was largely blocked by a PI3K inhibitor, highlighting the importance of this pathway. nih.gov Similarly, in human keratinocytes, 7,8-DHF activates the ERK and PI3K/Akt signaling cascades, leading to the upregulation of cytoprotective genes. spandidos-publications.com

Furthermore, 7,8-DHF has been shown to induce G1 arrest in the cell cycle in human monocytic leukemia cells by inducing the Cdk inhibitor p27 and downregulating the phosphorylation of the retinoblastoma protein (pRB). thegoodscentscompany.com This demonstrates a direct intervention in the cell cycle machinery.

Table 4: Signaling Pathways Modulated by Dihydroxyflavones in Cell Proliferation and Survival

| Compound | Cell Line/Model | Signaling Pathway(s) | Effect | Reference |

|---|---|---|---|---|

| This compound | General | TrkB receptor | Activation, mimicking BDNF | smolecule.com |

| 7,8-Dihydroxyflavone | PC12 cells | PI3K/Akt, JNK | Activation of PI3K/Akt, Inhibition of JNK | nih.gov |

| 7,8-Dihydroxyflavone | Human keratinocytes | ERK, PI3K/Akt | Activation | spandidos-publications.com |

| 7,8-Dihydroxyflavone | U937 leukemia cells | Cell Cycle (p27, pRB) | Induction of p27, Downregulation of pRB phosphorylation | thegoodscentscompany.com |

| 7,8-Dihydroxyflavone | Mouse brain | TrkB, Akt, MAPK | Activation | nih.gov |

Enzyme Modulation and Inhibition

Flavonoids, including this compound, are known to interact with and inhibit various enzymes. smolecule.com Recent studies have identified 7,8-dihydroxyflavone (7,8-DHF) as a direct and potent inhibitor of pyridoxal (B1214274) phosphatase (PDXP). elifesciences.orgnih.gov PDXP is an enzyme that controls the levels of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. elifesciences.orgnih.gov By inhibiting PDXP, 7,8-DHF can increase the levels of PLP in cells, which was demonstrated in mouse hippocampal neurons. elifesciences.org The inhibition is reversible, and the binding occurs with low micromolar affinity. elifesciences.orgnih.gov This discovery suggests a novel mechanism of action for 7,8-DHF, potentially influencing various vitamin B6-dependent processes in the brain. elifesciences.org

In addition to PDXP, dihydroxyflavones have been shown to inhibit other enzymes. For example, 7,2'-DHF can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Structure-function relationship studies on a range of flavonoid derivatives have shown that the number and position of hydroxyl groups significantly influence their inhibitory actions towards cytochrome P450 enzymes (P450s), such as P450 1A1, 1A2, 1B1, 2C9, and 3A4. nih.gov For instance, the presence of a hydroxyl group at the 7-position, as in 7-hydroxyflavone (B191518), increased the inhibitory activity against P450 1B1 and P450 2C9 compared to the unsubstituted flavone (B191248). nih.gov

Table 5: Enzyme Inhibition by Dihydroxyflavones

| Compound | Enzyme | Type of Inhibition/Effect | Reference |

|---|---|---|---|

| 7,8-Dihydroxyflavone | Pyridoxal Phosphatase (PDXP) | Direct, potent, and reversible inhibition | elifesciences.orgnih.gov |

| This compound | Cyclooxygenase (COX) | Inhibition | |

| 7-Hydroxyflavone | Cytochrome P450 1B1 | Increased inhibition compared to flavone | nih.gov |

| 7-Hydroxyflavone | Cytochrome P450 2C9 | Increased inhibition compared to flavone | nih.gov |

General Enzyme Interaction Potentials

This compound (7,2'-DHF) demonstrates a capacity to interact with and modulate the activity of several key enzymes within the human body. Its biological effects are significantly influenced by these interactions.

One of the notable enzymatic interactions of 7,2'-DHF is its role as an agonist for the Tropomyosin receptor kinase B (TrkB). By binding to and activating the TrkB receptor, it mimics the action of brain-derived neurotrophic factor (BDNF), a critical protein for neuronal survival and growth. nih.govsmolecule.com This interaction triggers the dimerization and autophosphorylation of the TrkB receptor, initiating downstream signaling pathways that are crucial for neuroprotective effects.

Furthermore, 7,2'-DHF exhibits inhibitory effects on enzymes involved in inflammatory processes. It has been shown to inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), enzymes that are pivotal in the synthesis of pro-inflammatory prostaglandins. Like other flavonoids, 7,2'-DHF is also recognized as an inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens.

The bioavailability of 7,2'-DHF is known to be limited due to significant hepatic metabolism and P-glycoprotein efflux, which points to extensive interaction with metabolic enzymes. The potential for this compound to inhibit various enzymes is a characteristic shared with other flavones. smolecule.com

Comparative Analysis of Enzyme Inhibition Profiles with Other Dihydroxyflavones

The enzyme inhibition profile of this compound becomes clearer when compared with other dihydroxyflavones. The position of the hydroxyl groups on the flavone structure plays a crucial role in determining the potency and selectivity of enzyme inhibition.

Studies comparing various hydroxylated flavones have shown distinct patterns of inhibition against cytochrome P450 (CYP) enzymes. For instance, while 7-hydroxyflavone is a potent inhibitor of CYP1A1, the introduction of additional hydroxyl groups can alter this activity. nih.gov Research on a range of 5,7-dihydroxyflavones has indicated that the number of hydroxyl groups on the B-ring influences the degree of inhibition of CYP1A enzymes but not CYP1B1. koreascience.kr

A direct comparison with 7,8-dihydroxyflavone (7,8-DHF) reveals different target specificities. While both are dihydroxyflavones, 7,8-DHF has been identified as a direct and potent inhibitor of pyridoxal phosphatase (PDXP), an enzyme involved in vitamin B6 metabolism. nih.govnih.govelifesciences.orgelifesciences.org This inhibitory action appears to be specific to the 7,8-hydroxylation pattern, as other dihydroxyflavones like 5,7-dihydroxyflavone (chrysin) did not show the same effect. nih.gov Furthermore, 7,8-DHF has demonstrated inhibitory effects on CYP2C9, CYP2C19, and CYP3A4. mdpi.com

In comparison to 7,4'-dihydroxyflavone, another naturally occurring dihydroxyflavone, differences in enzyme inhibition are also apparent. 7,4'-dihydroxyflavone is known to inhibit aldose reductase, an enzyme implicated in diabetic complications, with an IC50 of 3.8 µM. caymanchem.com It also inhibits MUC5AC gene expression and mucus production. medchemexpress.comnih.gov

The following table provides a comparative overview of the enzyme inhibitory activities of 7,2'-DHF and other selected dihydroxyflavones.

| Flavonoid | Target Enzyme | Observed Effect | IC50/Ki Value |

| This compound | Cyclooxygenase-1 (COX-1) | Inhibition | Not specified |

| Cyclooxygenase-2 (COX-2) | Inhibition | Not specified | |

| Aromatase | Inhibition | Not specified | |

| 7,8-Dihydroxyflavone | Pyridoxal Phosphatase (PDXP) | Potent Inhibition | Sub-micromolar |

| CYP2C9, CYP2C19, CYP3A4 | Inhibition | Not specified | |

| Aromatase | Weak Inhibition | Ki = 10 μM wikipedia.org | |

| 7,4'-Dihydroxyflavone | Aldose Reductase | Inhibition | IC50 = 3.8 µM caymanchem.com |

| Carbonyl Reductase 1 (CBR1) | Inhibition | IC50 = 0.28 μM medchemexpress.com | |

| 5,7-Dihydroxyflavone (Chrysin) | CYP1A2 | Potent Inhibition | Ki = 2.4 µM koreascience.kr |

| 3,7-Dihydroxyflavone | CYP1A1 | Potent Inhibition | IC50 < 0.1 µM nih.gov |

Metabolic Pathway Interactions: Glucuronidation of this compound

Glucuronidation is a major metabolic pathway for flavonoids, including this compound, significantly impacting their bioavailability and clearance from the body. This process involves the conjugation of the flavonoid with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Intestinal Glucuronidation Processes

The intestine plays a critical role in the first-pass metabolism of flavonoids. A study investigating the intestinal glucuronidation of seven different dihydroxyflavones, including 2',7-dihydroxyflavone (7,2'-DHF), using human jejunum microsomes, revealed that the position of the hydroxyl groups significantly affects the rate of this metabolic process. nih.gov

The study showed that most of the tested dihydroxyflavones, including 7,2'-DHF, exhibited greater glucuronidation activities compared to the monohydroxyflavone, 7-hydroxyflavone. nih.gov This suggests that the presence of a second hydroxyl group generally enhances intestinal glucuronidation. The UGT enzymes present in the intestinal mucosa, such as UGT1A1, UGT1A7, UGT1A8, UGT1A9, and UGT1A10, are primarily responsible for this metabolic step. nih.gov The efficiency of glucuronidation is a key determinant of the low oral bioavailability of many flavonoids. nih.gov It has been noted that co-administration with piperine (B192125) can inhibit UDP-glucuronosyltransferases, potentially increasing the bioavailability of compounds like 7,2'-DHF.

Formation of Mono-Glucuronide Metabolites

For dihydroxyflavones like 7,2'-DHF, the glucuronidation process can occur at either of the two hydroxyl groups. Research has identified the formation of two distinct mono-glucuronide metabolites for each dihydroxyflavone studied, indicating that both the 7-OH and the 2'-OH groups are susceptible to conjugation with glucuronic acid. nih.gov

The primary human metabolite of this compound has been identified as (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-(2-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid, which is a glucuronide conjugate at the 7-position. smolecule.comnih.gov The formation of these more water-soluble glucuronide metabolites facilitates the excretion of the compound from the body. The specific UGT isoforms involved and the relative rates of formation of the different mono-glucuronides are influenced by the substrate concentration and the specific UGT enzymes present. nih.govacs.org

Structure Activity Relationship Sar Studies of 7,2 Dihydroxyflavone

Influence of Hydroxylation Pattern on Biological Activities

7,2'-Dihydroxyflavone (7,2'-DHF) has been identified as a neuroprotective agent that functions as an agonist for the Tropomyosin receptor kinase B (TrkB), the primary signaling receptor for Brain-Derived Neurotrophic Factor (BDNF). By binding to and activating the TrkB receptor, 7,2'-DHF mimics the effects of BDNF, promoting signaling pathways involved in neuron survival and function. This interaction induces the dimerization and autophosphorylation of the receptor, which can lead to therapeutic strategies for neurodegenerative conditions like Alzheimer's and Parkinson's disease.

The structure-activity relationship for TrkB activation by flavones is highly specific. Studies on the related compound 7,8-dihydroxyflavone (B1666355) (7,8-DHF) have shown that the dihydroxy substitution on the A-ring is essential for its activity. nih.gov For instance, chrysin (B1683763) (5,7-dihydroxyflavone) does not activate the TrkB receptor, which underscores the critical importance of the hydroxyl group's position on the A-ring for binding and activation. pnas.org While both 7,8-DHF and 7,2'-DHF are TrkB agonists, the unique placement of the hydroxyl group on the B-ring at the 2'-position in 7,2'-DHF significantly influences its binding affinity and biological activity. This substitution pattern is a key factor in its specificity for tyrosine kinase receptors like TrkB.

Flavonoids generally have low bioavailability, in part due to extensive first-pass metabolism in the intestine and liver, with glucuronidation being a primary pathway. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to hydroxyl groups, increasing water solubility and facilitating excretion. The position of the hydroxyl groups strongly influences the rate and regioselectivity of this conjugation.

For dihydroxyflavones like 7,2'-DHF, studies have shown that two different mono-O-glucuronides can be formed, indicating that conjugation can occur at either of the two hydroxyl groups. acs.org The 7-OH position on the A-ring is a well-established preferred site for several major UGT isoforms, including UGT1A1, UGT1A3, and UGT1A9. nih.govacs.org In contrast, the 2'-OH position is also a substrate for UGTs, though its rate of glucuronidation can differ significantly. nih.gov

Kinetic studies on monohydroxyflavones provide insight into the relative susceptibility of each position on 7,2'-DHF to glucuronidation. The data below shows the glucuronidation rates of 7-hydroxyflavone (B191518) and 2'-hydroxyflavone (B191508) by human liver microsomes, suggesting that both hydroxyl groups on 7,2'-DHF are active sites for metabolism.

| Compound | Glucuronidation Rate (nmol/min/mg protein) at 2.5µM |

|---|---|

| 7-Hydroxyflavone | 1.39 ± 0.01 |

| 2'-Hydroxyflavone | 0.97 ± 0.03 |

Data derived from studies using human liver microsomes. nih.gov

Beyond neuroactivity, the hydroxylation pattern of flavonoids also governs other biological effects, such as antimicrobial and anti-biofilm activity. 7,2'-DHF has been identified as having moderate antifungal activity against Candida albicans and the ability to disrupt biofilm formation.

SAR studies on the anti-biofilm properties of flavones indicate that hydroxylation at the 7-position of the A-ring is a common feature among active compounds. researchgate.net This highlights the importance of the 7-OH group in 7,2'-DHF for this specific biological outcome. Furthermore, studies on the closely related analog, 3,2'-dihydroxyflavone, have shown potent antibiofilm activity against both the fungus C. albicans and the bacterium Staphylococcus aureus. nih.govmdpi.com The efficacy of hydroxylated flavone (B191248) derivatives in these studies suggests that the presence of the 2'-OH group on the B-ring contributes significantly to the anti-biofilm mechanism, potentially by interfering with key virulence factors or cell aggregation. nih.govmdpi.com

Impact on Intestinal Glucuronidation Activity

Conformational Dynamics and Ligand-Receptor Interactions

The three-dimensional shape of 7,2'-DHF and its ability to adopt specific conformations are crucial for its interaction with the TrkB receptor. Molecular docking studies on the related flavonoid 7,8-DHF have provided insights into how this class of molecules binds to the extracellular domain of TrkB. nih.gov These studies suggest that flavonoids interact with key domains, including the Ig2 domain and a cysteine-rich cluster, which are also involved in binding the natural ligand, BDNF. nih.gov

The interaction of 7,8-DHF involves both the A-ring/C-ring scaffold and the B-ring. nih.gov For 7,2'-DHF, the presence of the 2'-hydroxyl group on the B-ring introduces a significant structural difference. This ortho-substitution can disrupt the planarity between the B-ring and the C-ring, causing the B-ring to twist. This altered conformation changes how the molecule fits into the receptor's binding pocket. The 2'-OH group can also form unique hydrogen bonds with amino acid residues in the receptor that would not be possible with other hydroxylation patterns, potentially influencing its binding affinity and agonistic activity.

Computational Chemistry Approaches in SAR Analysis

Computational methods are invaluable tools for elucidating the complex relationship between a molecule's structure and its biological activity, helping to rationalize experimental findings and predict the activity of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find correlations between the physicochemical properties of compounds and their biological activities. nih.gov For flavonoids, QSAR models often use calculated molecular descriptors—such as lipophilicity, electronic properties, and connectivity indices—to predict activities like antioxidant capacity or enzyme inhibition. nih.govumc.edu.dz These studies have consistently shown that the antioxidant and biological activities of flavonoids are strongly dependent on the number and position of hydroxyl groups. nih.gov

This compound has been included as part of a dataset in QSAR studies of polyphenols, indicating its utility as a model compound for analyzing how specific structural features relate to activity. tbzmed.ac.ir By analyzing large sets of flavonoids, QSAR models can identify which structural properties are most important for a desired biological effect, guiding the design of new derivatives with improved potency or selectivity. For example, QSAR studies on the antibacterial activity of polyphenols have identified lipophilicity and charge properties as key descriptors for predicting efficacy. umc.edu.dz Such computational approaches are essential for systematically exploring the SAR of compounds like 7,2'-DHF.

Comparative Molecular Field Analysis (CoMFA) in Flavone Derivatives

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) technique used extensively in drug design. analchemres.orgnih.gov It evaluates the steric (shape-related) and electrostatic (charge-related) fields of a set of molecules and correlates these 3D properties with their known biological activities, such as inhibitory potency. analchemres.orgglobalresearchonline.net This method helps to create a predictive model and generates contour maps that visualize regions where modifications to the molecular structure could enhance or diminish activity. nih.gov

The rigid ring structure of flavonoids makes them particularly well-suited for CoMFA studies. nih.gov Research on various flavone derivatives has successfully used CoMFA to elucidate the structural requirements for binding to a range of biological targets.

Research Findings from CoMFA Studies on Flavone Derivatives:

As Adenosine (B11128) Receptor Antagonists: A quantitative SAR study using CoMFA was conducted on flavonoid derivatives to understand their binding to adenosine A₁, A₂ₐ, and A₃ receptors. acs.org The analysis revealed that substitutions on the phenyl ring at the C-2 position are important for binding affinity at all three receptor subtypes. acs.org Specifically for the A₃ receptor model, the CoMFA results indicated that a region of favorable bulk interaction exists around the 2'-position of the phenyl ring, a key feature of this compound. nih.govacs.org

As 5-Lipoxygenase (5-LOX) Inhibitors: In a study of 3',4'-dihydroxyflavone (B191068) derivatives, CoMFA was used to build a model for inhibitors of rat 5-LOX. nih.gov The resulting model showed high statistical reliability and predictive power, with the steric field contributing 91.36% and the electrostatic field 8.6% to the model. nih.gov The contour maps generated from this analysis helped identify key regions for modification to design new molecules with improved inhibitory activity. nih.gov

As Acetylcholinesterase (AChE) Inhibitors: CoMFA techniques were applied to a set of 53 natural flavonoids to understand their potential as AChE inhibitors for conditions like Alzheimer's disease. globalresearchonline.net The best CoMFA model indicated that both steric (63.2%) and electrostatic (36.8%) fields were important contributors to the activity. globalresearchonline.net

As PIM-1 Kinase Inhibitors: A CoMFA model was generated for 15 flavonoid inhibitors of the PIM-1 kinase, a protein implicated in several cancers. nih.gov The steric map from this model showed that the PIM-1 binding site was sterically hindered, favoring planar molecules. The electrostatic map indicated that positive charges near the C8 position and negative charges near the C4' position increased the binding affinity of the flavonoid. nih.gov

These examples demonstrate the power of CoMFA in defining the specific structural features of the flavone scaffold that govern its biological interactions. The insights gained from these analyses, such as the importance of substitution at the 2'-position, are directly relevant to understanding the activity of this compound and guide the development of more potent and selective flavonoid-based therapeutic agents.

Interactive Data Tables

Table 1: Summary of CoMFA Studies on Flavone Derivatives

| Biological Target | Flavonoid Class Studied | Key Statistical Results | Primary Field Contribution | Reference |

| Adenosine A₁, A₂ₐ, A₃ Receptors | General Flavonoids | Cross-validated r²: 0.605 (A₁), 0.595 (A₂ₐ), 0.583 (A₃) | Steric and Electrostatic | nih.govacs.org |

| Rat 5-Lipoxygenase (5-LOX) | 3',4'-Dihydroxyflavones | q²: 0.6587, R²: 0.9320 | Steric (91.36%) | nih.gov |

| Acetylcholinesterase (AChE) | Natural Flavonoids | q²: 0.810, r²: 0.961 | Steric (63.2%) | globalresearchonline.net |

| PIM-1 Kinase | General Flavonoids | q²: 0.805 (training set), q²: 0.825 (test set) | Steric and Electrostatic | nih.gov |

q² or cross-validated r² indicates the predictive ability of the model. R² or r² indicates the self-consistency of the model.

Table 2: Key SAR Insights from CoMFA Contour Maps

| Biological Target | Favorable Structural Features | Unfavorable Structural Features | Reference |

| Adenosine A₃ Receptor | Bulky groups around the 2'-position of the phenyl ring. | nih.govacs.org | |

| PIM-1 Kinase | Planar molecules; Positive charge near C8; Negative charge near C4'. | Non-planar (R) or (S) compounds. | nih.gov |

Advanced Research Directions and Methodologies for 7,2 Dihydroxyflavone

Advanced Analytical Quantification Methods for 7,2'-Dihydroxyflavone in Biological Samples

The accurate quantification of this compound and its metabolites in biological samples such as plasma, tissues, and urine is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS) have emerged as the primary methods for this purpose.

LC-MS/MS, in particular, offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of the compound and its metabolites often found in biological systems. For instance, a validated LC-MS/MS method has been developed to quantify 7,8-dihydroxyflavone (B1666355) in neonatal mouse plasma and brain, demonstrating a limit of detection (LOD) of 0.25 ng/mL in plasma and 0.75 ng/g in the brain. frontiersin.org This level of sensitivity is essential for detailed pharmacokinetic studies. The sample preparation for such analyses often involves protein precipitation, followed by techniques like phospholipid removal to ensure a clean sample for injection into the LC-MS/MS system. frontiersin.org

The development of these methods requires rigorous validation, including establishing linearity, limit of detection (LOD), limit of quantification (LLOQ), accuracy, and precision. nih.gov For example, one method reported an LLOQ of 0.4–2.0 ng/mL for 7,8-DHF and its metabolites in monkey plasma, with intra-day and inter-day precision within 11.83% and accuracy ranging from -6.86% to 14.00%. nih.gov

Interactive Data Table: Analytical Methods for Flavonoid Quantification

Below is an interactive table summarizing key parameters of analytical methods used for quantifying flavonoids, including those applicable to this compound, in biological samples.

| Analytical Method | Matrix | Sample Preparation | Key Parameters | Reference |

| HPLC-DAD | Rat Plasma | Protein Precipitation | LOD: 5-780 nM | cambridge.org |

| LC-MS/MS | Rat Plasma | Protein Precipitation | LLOQ: 1.0-5.5 ng/mL | researchgate.net |

| UHPLC-MS/MS | Rat Plasma | Methanol Precipitation | LLOQ: 5-20 ng/mL | nih.gov |

| LC-MS/MS | Monkey Plasma | Not specified | LLOQ: 0.4-2.0 ng/mL | nih.gov |

| LC-MS/MS | Neonatal Mouse Plasma & Brain | Phospholipid Removal | LOD: 0.25 ng/mL (plasma), 0.75 ng/g (brain) | frontiersin.org |

Investigating Novel Biological Targets and Signaling Pathways

A significant area of research for this compound revolves around identifying its biological targets and the signaling pathways it modulates. A primary and well-studied target is the Tropomyosin receptor kinase B (TrkB), where this compound acts as an agonist, mimicking the effects of brain-derived neurotrophic factor (BDNF). smolecule.com This interaction is crucial for its neuroprotective effects. The binding of this compound to TrkB leads to receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades like the AKT and ERK1/2 pathways. nih.gov

Beyond TrkB, research suggests that this compound and its analogs may interact with a variety of other targets. For example, the related compound 7,4'-dihydroxyflavone (B191080) has been shown to interact with targets such as TNF-α, MAPK1, IL1B, IL-6, and CCND1. frontiersin.org Furthermore, 7,8-dihydroxyflavone has been identified as a direct inhibitor of pyridoxal (B1214274) phosphatase (PDXP), an enzyme involved in vitamin B6 metabolism. elifesciences.orgnih.gov This finding suggests an alternative mechanism for its observed neurological effects.

The anti-inflammatory properties of dihydroxyflavones are also a key area of investigation. Studies have shown that these compounds can inhibit pro-inflammatory mediators like cyclooxygenase (COX) enzymes and tumor necrosis factor-alpha (TNF-α). The mechanism often involves the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and MAPK pathways. thegoodscentscompany.comnih.gov

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for this compound to act synergistically with other bioactive compounds is a promising avenue of research. Combining flavonoids with other natural compounds or existing drugs could enhance therapeutic efficacy, potentially allowing for lower doses and reduced side effects.

While specific studies on the synergistic effects of this compound are emerging, the broader family of flavonoids has been investigated in combination therapies. For instance, flavonoids have been studied in conjunction with stem cells for treating neurological disorders. spandidos-publications.com The rationale behind such combinations is that the different compounds may target multiple pathways involved in a disease's pathology.

Future research will likely focus on systematically screening combinations of this compound with other flavonoids (like quercetin (B1663063) or kaempferol), antioxidants, or conventional drugs to identify synergistic interactions. Such studies would involve in vitro cell-based assays to measure combined effects on cell viability, signaling pathways, and disease markers, followed by in vivo validation in animal models.

Development of In Vitro and In Vivo Models for Mechanistic Elucidation

To thoroughly understand the mechanisms of action of this compound, researchers rely on a variety of in vitro and in vivo models.

In Vitro Models: Cell culture systems are indispensable for initial mechanistic studies. Neuronal cell lines, such as SH-SY5Y, are frequently used to investigate the neuroprotective effects of flavonoids against insults like high glucose-induced cytotoxicity. biomolther.org In such models, researchers can assess cell viability, apoptosis, mitochondrial membrane potential, and the generation of reactive oxygen species. biomolther.org Other in vitro models include primary chondrocytes to study effects on osteoarthritis and macrophage cell lines (e.g., RAW 264.7) to investigate anti-inflammatory properties. nih.govspandidos-publications.com

In Vivo Models: Animal models are crucial for evaluating the physiological effects and therapeutic potential of this compound in a whole-organism context. Rodent models are commonly employed. For example, the carrageenan-induced paw edema model in rats is a standard method for assessing acute anti-inflammatory activity. nih.gov To study neuroprotective effects, researchers use models of neurodegenerative diseases like Alzheimer's and Parkinson's disease in mice. alzdiscovery.org Models of ischemia-reperfusion brain injury in rats have also been used to demonstrate the antioxidant effects of related dihydroxyflavones. spandidos-publications.com These in vivo studies allow for the assessment of cognitive function, motor skills, and pathological markers in response to treatment. For instance, guinea pig models of vestibular injury have been used to show that oral administration of a TrkB agonist can regenerate hair cells and restore function. mdpi.com

Interactive Data Table: In Vitro and In Vivo Research Models

The table below provides an overview of various models used in the study of dihydroxyflavones.

| Model Type | Specific Model | Application | Key Findings/Endpoints | Reference |

| In Vitro | SH-SY5Y Neuronal Cells | Neuroprotection | Cell viability, ROS production, apoptosis | biomolther.org |

| In Vitro | Primary Mouse Chondrocytes | Osteoarthritis | Nrf2 signaling, cartilage degradation | nih.gov |

| In Vitro | RAW 264.7 Macrophage Cells | Anti-inflammation | Pro-inflammatory cytokine production | spandidos-publications.com |

| In Vivo | Rat (Carrageenan-induced paw edema) | Anti-inflammation | Reduction in paw edema | nih.gov |

| In Vivo | Mouse (Alzheimer's Disease Model) | Neurodegeneration | Cognitive function, amyloid plaques | alzdiscovery.org |

| In Vivo | Rat (Ischemia-Reperfusion Brain Injury) | Antioxidant Effects | Nrf2 expression, malondialdehyde levels | spandidos-publications.com |

| In Vivo | Guinea Pig (Gentamicin-Induced Vestibular Injury) | Hair Cell Regeneration | Hair cell density, vestibular function | mdpi.com |

Q & A

Q. What validated methodologies exist for quantifying 7,2'-Dihydroxyflavone in biological samples?

To quantify this compound, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended. These methods require validation parameters such as linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and recovery rates (85–115%). For microbial studies, ATP assays with standard curves (e.g., R² = 0.98–0.99 for luminescence-based quantification) can parallel metabolic activity measurements .

Q. What criteria should guide in vivo model selection for pharmacokinetic studies of this compound?

Prioritize species with well-characterized flavonoid metabolism, such as Wistar rats or C57BL/6 mice. Key considerations include:

Q. How is this compound structurally differentiated from positional isomers (e.g., 7,3'-, 7,4'-dihydroxyflavones)?

Employ UV-Vis spectroscopy (λmax shifts due to hydroxylation patterns) and nuclear magnetic resonance (NMR) for positional confirmation. For example:

- This compound : Distinct NOESY correlations between H-6 (δ 6.8 ppm) and H-1' (δ 8.2 ppm).

- 7,4'-Isomer : Characteristic bathochromic shifts in alkaline conditions due to para-dihydroxy groups .

Advanced Research Questions

Q. How can contradictions between in vitro antioxidant and in vivo pro-oxidant effects of this compound be resolved?

Address this via:

- Dose-response profiling : Test concentrations from 1 µM (antioxidant) to 100 µM (pro-oxidant) in redox-sensitive assays (e.g., DPPH, TBARS).

- Metabolite analysis : Identify oxidized derivatives (e.g., quinones) using LC-MS/MS.

- Model specificity : Use genetic knockout mice (e.g., Nrf2⁻/⁻) to isolate pathway interactions .

Q. What statistical frameworks are robust for multi-omics data integration in this compound studies?

Apply false discovery rate (FDR) correction (q-value < 0.05) for transcriptomic data (e.g., DESeq2 for differential gene expression) . For metabolomics, use orthogonal partial least squares-discriminant analysis (OPLS-DA) with VIP scores > 1.5 to prioritize significant features. Pair with ANOVA (p < 0.05) and post-hoc Dunnett’s tests for in vivo data .

Q. How do microbial community responses to this compound vary across concentration gradients?

Design experiments with tiered concentrations (e.g., low: 10 µM, medium: 50 µM, high: 100 µM) and analyze via 16S rRNA sequencing. Use DESeq2 to identify taxa with log2 fold changes > 2 (padj < 0.05). For example:

- High treatment : Upregulation of Bacteroidetes (e.g., log2FC = 3.2, padj = 0.001).

- Low treatment : Enrichment of Actinobacteria (e.g., log2FC = 1.8, padj = 0.03) .

Q. What strategies improve this compound’s bioavailability for neuroprotection studies?

- Nanoformulation : Embed in gold nanoparticles (AuNPs; 20–50 nm diameter) to enhance blood-brain barrier permeability (e.g., 3.8-fold increase in AUC₀–24h vs. free compound).

- Prodrug synthesis : Introduce acetyl-protected hydroxyl groups to reduce first-pass metabolism.

- Co-administration : Pair with piperine (10 mg/kg) to inhibit UDP-glucuronosyltransferases .

Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal assays (e.g., ELISA for protein targets alongside transcriptomics).

- Ethical Compliance : Follow ARRIVE 2.0 guidelines for in vivo studies, including randomization and blinding .

- Structural Confirmation : Always compare NMR/HRMS data with reference spectra from authoritative databases (e.g., PubChem, ChEBI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.